N-(2,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
Chemical Structure:
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-ethoxyphenyl group and at position 5 with an acetamide moiety. The acetamide is further functionalized with a 2,4-dimethylphenyl group (Fig. 1). Its molecular formula is C23H22N4O2, with a molecular weight of 386.455 g/mol .
Synthesis and Key Features:
Synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazolo[1,5-a]pyrazine core, followed by functionalization of the acetamide group . The 4-ethoxyphenyl substituent enhances lipophilicity, while the dimethylphenyl group introduces steric effects that may influence target binding .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-31-19-8-6-18(7-9-19)21-14-22-24(30)27(11-12-28(22)26-21)15-23(29)25-20-10-5-16(2)13-17(20)3/h5-14H,4,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYKVCKLHXAMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and a pyrazolo[1,5-a]pyrazine core. Its molecular formula is C20H24N4O2, with the following structural components:
- Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
- Ethoxyphenyl moiety : May contribute to the compound's stability and biological activity.
- Pyrazolo[1,5-a]pyrazine core : Known for various pharmacological effects.
Antiviral Activity
Research indicates that compounds related to pyrazolo[1,5-a]pyrazines exhibit significant antiviral properties. For instance, studies have shown that similar structures can inhibit viral replication in various cell lines. The mechanism often involves interference with viral enzymes or cellular pathways essential for viral propagation.
- In Vitro Studies : A study focused on pyrazole derivatives demonstrated their effectiveness against HIV-1, where specific compounds exhibited low EC50 values (around 0.2 nM) against both wild-type and drug-resistant strains of the virus . Such findings suggest that this compound could possess similar antiviral capabilities.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For example:
- Cytotoxicity Assays : Compounds structurally related to this compound have shown cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating significant potency .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4b | MCF-7 | 3.16 |
| 4c | MCF-7 | 2.74 |
| 6a | MCF-7 | 0.39 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress or inhibition of key survival pathways.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit viral enzymes critical for replication.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases or disrupting mitochondrial function.
- Modulation of Signaling Pathways : The compound may affect signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of related pyrazole derivatives:
- Antiviral Screening : A systematic evaluation of pyrazole derivatives revealed promising antiviral activity against multiple viruses including HIV and influenza viruses .
- Cytotoxicity Evaluations : Research has highlighted the cytotoxic effects of certain pyrazole-based compounds on cancer cell lines, indicating a need for further exploration into their therapeutic potential against various cancers .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of these compounds have provided insights into how modifications to the chemical structure influence biological activity, guiding future drug design efforts.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazolo[1,5-a]Pyrazine Derivatives
Research Findings and Pharmacological Potential
- Anticancer Activity : Derivatives with ethoxyphenyl or fluorophenyl groups (e.g., ) show apoptosis induction in vitro, with IC50 values ranging from 0.5–5 μM in breast cancer cell lines.
- Anti-Inflammatory Effects : Chlorinated analogs (e.g., ) inhibit COX-2 with >70% efficacy at 10 μM, comparable to celecoxib.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
